molecular formula C7H5NO B1149489 Cyclopenta[c]pyrrol-4(1H)-one CAS No. 130658-09-2

Cyclopenta[c]pyrrol-4(1H)-one

Cat. No.: B1149489
CAS No.: 130658-09-2
M. Wt: 119.1207
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopenta[c]pyrrol-4(1H)-one is a heterocyclic compound that features a fused ring system consisting of a cyclopentane ring and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopenta[c]pyrrol-4(1H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, a precursor containing a cyclopentane ring and an amine group can undergo cyclization to form the desired pyrrole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize catalytic processes and controlled reaction conditions to achieve efficient synthesis. The use of continuous flow reactors and automated systems can further enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Cyclopenta[c]pyrrol-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

Cyclopenta[c]pyrrol-4(1H)-one has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new synthetic methodologies.

    Biology: In biological research, this compound derivatives are studied for their potential as enzyme inhibitors and receptor modulators.

    Medicine: The compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Cyclopenta[c]pyrrol-4(1H)-one involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The exact molecular targets and pathways depend on the specific application and the structure of the compound’s derivatives.

Comparison with Similar Compounds

Similar Compounds

    Cyclopenta[b]pyrroles: These compounds have a similar fused ring system but differ in the position of the nitrogen atom.

    Pyrrolo[1,2-a]quinoxalines: These compounds feature a pyrrole ring fused with a quinoxaline ring, offering different chemical properties and applications.

    Cyclopenta[b]pyrrolines: These compounds are structurally related but have different substitution patterns and reactivity.

Uniqueness

Cyclopenta[c]pyrrol-4(1H)-one is unique due to its specific ring fusion and the position of the nitrogen atom within the pyrrole ring. This unique structure imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.

Properties

CAS No.

130658-09-2

Molecular Formula

C7H5NO

Molecular Weight

119.1207

Origin of Product

United States

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